2,2-dimethoxycyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxycyclobutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclobutane ring with two methoxy groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxycyclobutane-1-sulfonamide typically involves the reaction of cyclobutanesulfonyl chloride with methanol in the presence of a base to form the corresponding sulfonate ester, which is then treated with ammonia to yield the sulfonamide. This method is efficient and provides good yields under mild conditions .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxycyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide to corresponding amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethoxycyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its sulfonamide group, which is a common pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2,2-dimethoxycyclobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Contain a sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: Differ by having a sulfinyl group instead of a sulfonyl group.
Other Sulfonamides: Include compounds like sulfamethazine and sulfadiazine, which are used as antibiotics
Uniqueness
2,2-Dimethoxycyclobutane-1-sulfonamide is unique due to its cyclobutane ring structure and the presence of two methoxy groups, which confer distinct chemical and physical properties compared to other sulfonamides. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
2624138-99-2 |
---|---|
Molecular Formula |
C6H13NO4S |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.